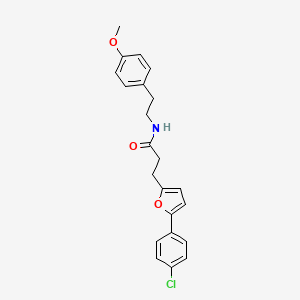

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide

CAS No.: 853312-33-1

Cat. No.: VC16034192

Molecular Formula: C22H22ClNO3

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853312-33-1 |

|---|---|

| Molecular Formula | C22H22ClNO3 |

| Molecular Weight | 383.9 g/mol |

| IUPAC Name | 3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide |

| Standard InChI | InChI=1S/C22H22ClNO3/c1-26-19-8-2-16(3-9-19)14-15-24-22(25)13-11-20-10-12-21(27-20)17-4-6-18(23)7-5-17/h2-10,12H,11,13-15H2,1H3,(H,24,25) |

| Standard InChI Key | OEQXOFVDCCJSFI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |

Introduction

Potential Biological Activity

Compounds with similar structures often exhibit biological activities such as anticancer, anti-inflammatory, or antimicrobial effects. For instance, compounds containing furan rings have been studied for their potential anticancer properties due to their ability to interact with cellular targets.

Anticancer Activity

While specific data on 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide is lacking, related compounds have shown promise in inhibiting cancer cell growth. For example, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione demonstrated significant antimitotic activity against human tumor cells .

Anti-Inflammatory Activity

Some compounds with similar structural motifs have been evaluated for anti-inflammatory properties. For instance, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione showed good anti-inflammatory activity .

Synthesis and Characterization

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide would likely involve a multi-step process, including the formation of the furan ring and its substitution with the 4-chlorophenyl group, followed by the attachment of the propanamide and 4-methoxyphenethyl moieties. Characterization would typically involve spectroscopic methods such as NMR and mass spectrometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume